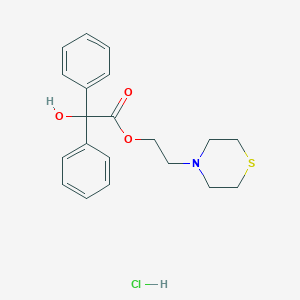
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinolone-based compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Applications De Recherche Scientifique
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes. It has also been shown to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mécanisme D'action
The mechanism of action of Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death.
Effets Biochimiques Et Physiologiques
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits a range of biochemical and physiological effects. It has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage and cell death. It has also been shown to have anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate in lab experiments include its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, as well as its broad-spectrum antibacterial activity. However, limitations include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several potential future directions for research involving Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate. These include investigating its potential applications in the treatment of inflammatory diseases, as well as exploring its activity against other bacterial species. Additionally, further studies may be needed to determine its potential toxicity and to develop safer methods for handling and disposal.
Méthodes De Synthèse
The synthesis of Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of 6,8-difluoro-2-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate and 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions and yields the desired compound in good yields.
Propriétés
Numéro CAS |
105078-26-0 |
|---|---|
Nom du produit |
Ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Formule moléculaire |
C19H22F3N3O3 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
ethyl 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H22F3N3O3/c1-3-28-19(27)13-11-25(5-4-20)16-12(18(13)26)10-14(21)17(15(16)22)24-8-6-23(2)7-9-24/h10-11H,3-9H2,1-2H3 |
Clé InChI |
GPESIXLDLBLFOA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)CCF |
SMILES canonique |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN(CC3)C)F)CCF |
Synonymes |
6,8-Difluoro-1-(2-fluoroethyl)-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



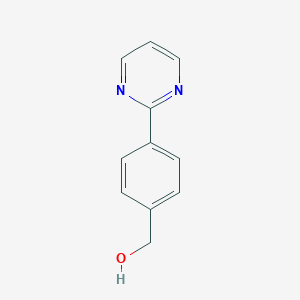
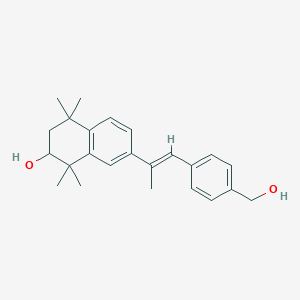
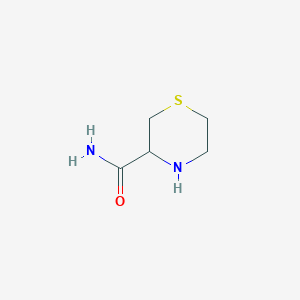
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
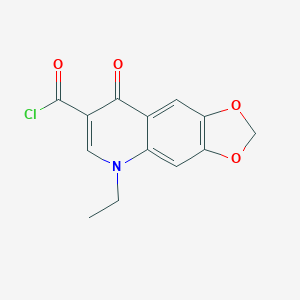


![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)

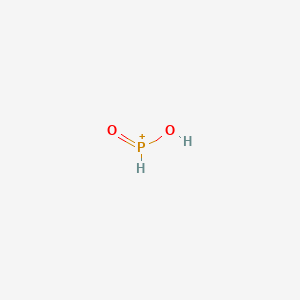
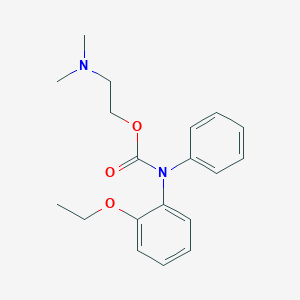
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)
